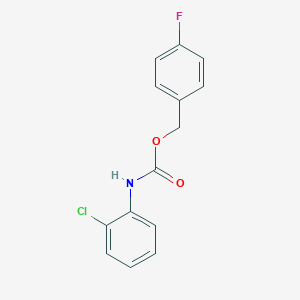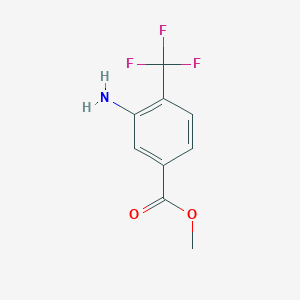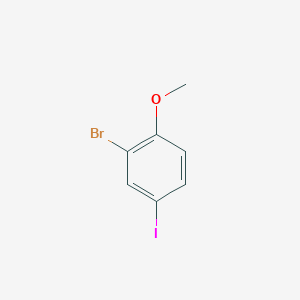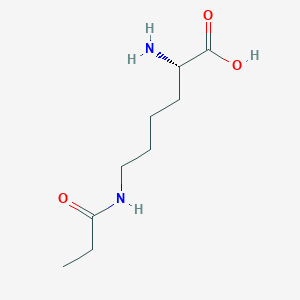![molecular formula C20H9F2N3O2 B170625 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 152628-19-8](/img/structure/B170625.png)
12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as indolocarbazoles . Indolocarbazoles are polycyclic aromatic compounds containing an indole fused to a carbazole . The indolocarbazoles, in particular indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives, are an important class of natural products that exhibit a wide range of biological activities .
Synthesis Analysis
There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology . The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Molecular Structure Analysis
Indolocarbazoles include in their structure a planar ring system consisting of indole and carbazole elements . The most frequently isolated indolocarbazoles are Indolo(2,3-a)carbazoles; the most common subgroup of the Indolo(2,3-a)carbazoles are the Indolo(2,3-a)pyrrole(3,4-c)carbazoles .Chemical Reactions Analysis
The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies . Both the electron-donating (-Me) and electron-withdrawing groups (-F, -Cl, and -Br) at the C5/C6 positions of the indole substrates reacted smoothly to provide the target products with good to excellent yields .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
Antitumor Activities of Indolocarbazole Compounds The compound 6-N-formylamino-12,13-dihydro-1,11-dihydroxy-13-(beta-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (NB-506) is a notable indolocarbazole derivative that has demonstrated potent antitumor activities. In animal models, NB-506 significantly inhibited the growth of various murine and human solid tumors. The compound caused the regression of nodules of human lung and stomach cancer cells, as well as human colon cancers. Notably, NB-506 exhibited a low cumulative toxicity, making it a potential candidate for anticancer drug development (Arakawa et al., 1995).
Pharmacokinetics and Metabolism of NB-506 The pharmacokinetics and metabolism of NB-506 have been studied in rats and dogs. The plasma concentration of NB-506 decreased biexponentially with terminal half-lives of approximately 2 hours in both species. The study found nonlinear pharmacokinetics in rats, probably due to saturation of enzyme systems involved in the metabolism of NB-506. The metabolites of NB-506 were identified, with two being glucuronides of NB-506 and its deformyl metabolite (Takenaga et al., 1999).
Chemical Synthesis and Application
Synthesis of Hexahydropyrrolo[3,4-d]isoxazole Derivatives as Anti-stress Agents A series of hexahydropyrrolo[3,4-d]isoxazole derivatives were synthesized and evaluated for anti-stress activity. These compounds showed potential in attenuating stress-induced behavioral alterations in animal models, suggesting their applicability as anti-stress agents (Badru et al., 2012).
Diketopyrrolopyrroles Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles, a class of compounds related to pyrrolopyrroles, are widely used as dyes with applications ranging from pigments to fluorescence imaging. Their synthesis, reactivity, and optical properties have been extensively studied, demonstrating their potential in various fields including material science and biomedical research (Grzybowski & Gryko, 2015).
Palladium-Catalyzed Reactions for Synthesis of Carbazoles Carbazoles are important in the synthesis of functional materials due to their unique photophysical properties. Palladium-catalyzed reactions have been employed for the annulative π-extension of indoles to carbazoles, showcasing the potential of these methods in the synthesis of carbazole-containing compounds (Dinda, Bhunia & Jana, 2020).
Wirkmechanismus
Zukünftige Richtungen
Indolocarbazoles have been found in a wide variety of natural sources, from bacteria and yeast to marine invertebrates . They have been replenished with a wide variety of synthetic compounds . The future directions of research on this compound could involve exploring its potential biological activities and developing new synthetic approaches .
Eigenschaften
IUPAC Name |
6,20-difluoro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F2N3O2/c21-7-1-3-9-11(5-7)23-17-13(9)15-16(20(27)25-19(15)26)14-10-4-2-8(22)6-12(10)24-18(14)17/h1-6,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILYXVMTNATOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420507 | |
| Record name | 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152628-19-8 | |
| Record name | 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)





![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)


